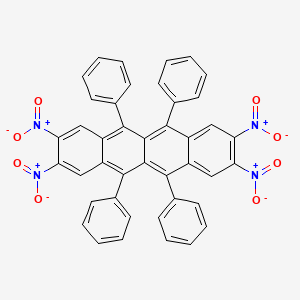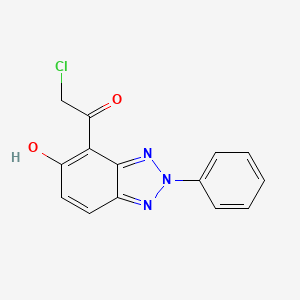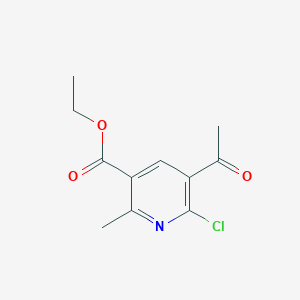
2,3,8,9-Tetranitro-5,6,11,12-tetraphenyltetracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,8,9-Tetranitro-5,6,11,12-tetraphenyltetracene is a polynitro compound known for its high-energy properties It is a derivative of tetracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of four nitro groups and four phenyl groups attached to the tetracene core
Métodos De Preparación
The synthesis of 2,3,8,9-Tetranitro-5,6,11,12-tetraphenyltetracene typically involves nitration reactions. The starting material, 5,6,11,12-tetraphenyltetracene, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the selective introduction of nitro groups at the desired positions. Industrial production methods may involve large-scale nitration processes with optimized reaction parameters to achieve high yields and purity.
Análisis De Reacciones Químicas
2,3,8,9-Tetranitro-5,6,11,12-tetraphenyltetracene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions, leading to the formation of more highly oxidized derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, metal hydrides, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,3,8,9-Tetranitro-5,6,11,12-tetraphenyltetracene has several scientific research applications:
Chemistry: It is used as a high-energy material in the study of energetic compounds and their properties.
Biology: Its derivatives may be explored for potential biological activities, although specific applications in biology are less common.
Medicine: Research into its potential medicinal properties is ongoing, particularly in the development of new drugs with unique mechanisms of action.
Industry: It is used in the development of advanced materials, including explosives and propellants, due to its high-energy content and stability.
Mecanismo De Acción
The mechanism of action of 2,3,8,9-Tetranitro-5,6,11,12-tetraphenyltetracene involves the release of energy through the decomposition of its nitro groups. The nitro groups undergo a series of redox reactions, leading to the formation of nitrogen gas, carbon dioxide, and other byproducts. These reactions are highly exothermic, making the compound useful in applications requiring rapid energy release. The molecular targets and pathways involved in these reactions are primarily related to the nitro groups and their interactions with other chemical species.
Comparación Con Compuestos Similares
2,3,8,9-Tetranitro-5,6,11,12-tetraphenyltetracene can be compared with other polynitro compounds, such as:
2,4,6,8,10,12-Hexanitrohexaazaisowurtzitane (HNIW): Known for its high density and energy content, HNIW is used in advanced explosives.
Octanitrocubane: Another high-energy compound with a unique cubic structure, used in research on energetic materials.
2,4,6-Trinitrotoluene (TNT): A well-known explosive with three nitro groups, used as a benchmark for comparing the energy content of other compounds.
The uniqueness of this compound lies in its combination of four nitro groups and four phenyl groups, providing a balance of high energy and stability.
Propiedades
Número CAS |
918164-26-8 |
|---|---|
Fórmula molecular |
C42H24N4O8 |
Peso molecular |
712.7 g/mol |
Nombre IUPAC |
2,3,8,9-tetranitro-5,6,11,12-tetraphenyltetracene |
InChI |
InChI=1S/C42H24N4O8/c47-43(48)33-21-29-30(22-34(33)44(49)50)39(27-17-9-3-10-18-27)42-40(28-19-11-4-12-20-28)32-24-36(46(53)54)35(45(51)52)23-31(32)38(26-15-7-2-8-16-26)41(42)37(29)25-13-5-1-6-14-25/h1-24H |
Clave InChI |
OYVISKGWNGMQDE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C(=C4C=C(C(=CC4=C(C3=C(C5=CC(=C(C=C52)[N+](=O)[O-])[N+](=O)[O-])C6=CC=CC=C6)C7=CC=CC=C7)[N+](=O)[O-])[N+](=O)[O-])C8=CC=CC=C8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~2~-[(4-Fluorophenyl)methyl]-N-hydroxyglycinamide](/img/structure/B14186525.png)

![5-Methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-3-amine](/img/structure/B14186536.png)


![[4-(1,3-Dioxan-2-yl)phenyl]di(propan-2-yl)phosphane](/img/structure/B14186550.png)
![6-(4-Bromophenyl)-6,7-dihydro-2H-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B14186554.png)


![2-Phenyl-6,7,8,9-tetrahydro-5H-5,9-methanopyrimido[4,5-d]azepine](/img/structure/B14186570.png)
![2-Bromo-3-methyl-N-[2-(4-methylphenyl)ethyl]pentanamide](/img/structure/B14186572.png)



